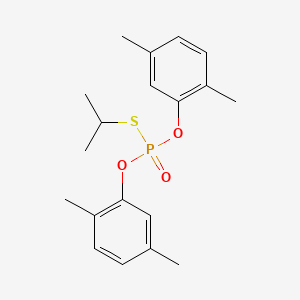
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is a chemical compound with the molecular formula C19H25O3PS. It is known for its unique structure, which includes a phosphorothioate group bonded to two 2,5-dimethylphenyl groups and an isopropyl ester. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester typically involves the reaction of phosphorothioic acid derivatives with 2,5-dimethylphenol and isopropyl alcohol under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-diphenyl S-(1-methylethyl) ester
- Phosphorothioic acid, O,O-bis(2,4-dimethylphenyl) S-(1-methylethyl) ester
Uniqueness
Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester is unique due to the presence of two 2,5-dimethylphenyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
120244-72-6 |
|---|---|
Fórmula molecular |
C19H25O3PS |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[(2,5-dimethylphenoxy)-propan-2-ylsulfanylphosphoryl]oxy-1,4-dimethylbenzene |
InChI |
InChI=1S/C19H25O3PS/c1-13(2)24-23(20,21-18-11-14(3)7-9-16(18)5)22-19-12-15(4)8-10-17(19)6/h7-13H,1-6H3 |
Clave InChI |
FZGPJIKMGLHBMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)SC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


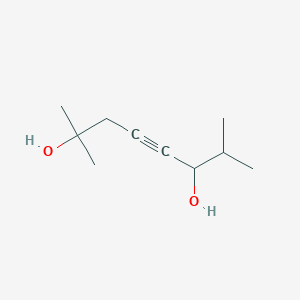
![3-[(2,5-Dimethylhexan-3-yl)oxy]propan-1-ol](/img/structure/B14300185.png)
![2,3,5,5,6,6,8,9-Octamethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14300186.png)


![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![N-(4-Methoxyphenyl)-N-[2-(methylamino)ethyl]benzamide](/img/structure/B14300197.png)
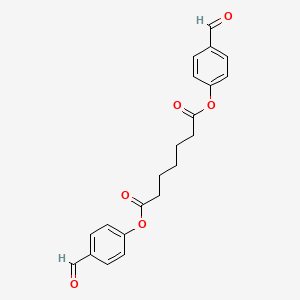
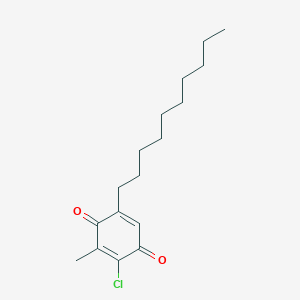
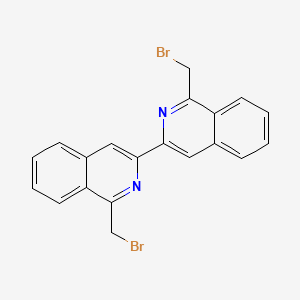
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
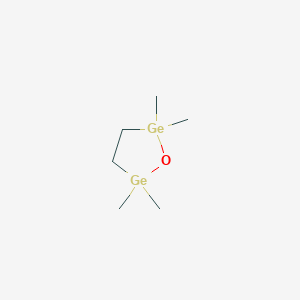
![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
